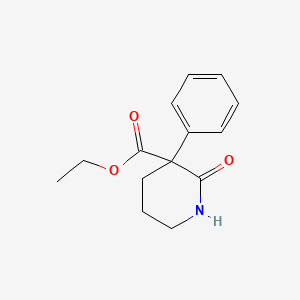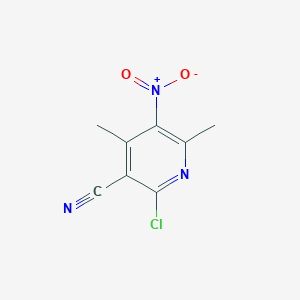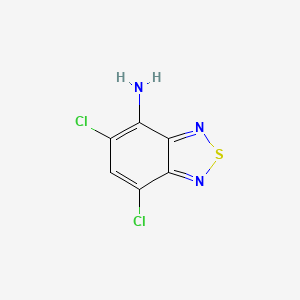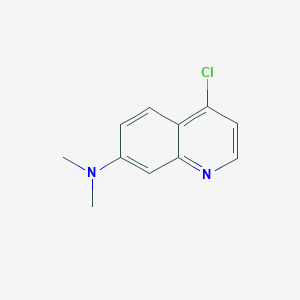
4-chloro-N,N-dimethylquinolin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N,N-dimethylquinolin-7-amine is a chemical compound with the molecular formula C11H11ClN2. Its CAS number is 178984-46-812. It has a molecular weight of 206.671001.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 4-chloro-N,N-dimethylquinolin-7-amine. However, there are general methods for the synthesis of similar quinoline derivatives3.Molecular Structure Analysis
The molecular structure of 4-chloro-N,N-dimethylquinolin-7-amine consists of a quinoline ring, which is a heterocyclic aromatic organic compound. It has a chlorine atom at the 4th position and a dimethylamine group at the 7th position12.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 4-chloro-N,N-dimethylquinolin-7-amine. However, quinoline derivatives are known to participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions3.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-chloro-N,N-dimethylquinolin-7-amine are not fully documented. However, its molecular weight is 206.67100, and its molecular formula is C11H11ClN212.Applications De Recherche Scientifique
-
Herbicidal Ionic Liquids
- Field : Chemistry
- Application : The compound is used in the synthesis of herbicidal ionic liquids . These are a type of ionic compound with a melting point below 100 °C, and they have unique properties due to the vast amount of cation–anion combinations .
- Method : The ionic liquids were synthesized with the (4-chloro-2-methylphenoxy)acetate anion and domiphen derived phenoxyethylammonium cation . The compounds differed in terms of the substitution of the phenoxyethylammonium group in the ring as well as the length of the alkyl chain .
- Results : The basic physicochemical properties of the obtained ionic liquids were characterized and their structures were confirmed . The herbicidal activity of the compounds was tested under greenhouse conditions .
-
Nonlinear Optical Single Crystals
- Field : Physics
- Application : The compound is used in the growth and physiochemical characterization of nonlinear optical single crystals . These crystals are of great consequence in the field of optoelectronics, photonics, nonlinear optical, and laser technology .
- Method : The non-centrosymmetric space group organic nonlinear optical single crystal of 4-chloro-2-nitroaniline (4Cl2NA) was developed by slow evaporation method at 40 °C .
- Results : The grown 4Cl2NA was a monoclinic structure with Pc space group which was recognized by single-crystal XRD analysis . The NLO second harmonic generation efficiency was tested by Kurtz Perry powder method .
-
Schiff Base Complexes
- Field : Chemistry
- Application : The compound is used in the synthesis of Schiff base complexes .
- Method : A new series of Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes of the Schiff base ligand, 4-chloro-2- { (E)- [ (4-fluorophenyl)imino]methyl}phenol (C13H9ClFNO), was synthesized in a methanolic medium .
- Results : The complexes were synthesized and characterized .
-
Synthesis of Biologically and Pharmaceutically Active Quinoline
- Field : Medicinal Chemistry
- Application : The compound is used in the synthesis of biologically and pharmaceutically active quinoline and its analogues . Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
- Method : Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .
- Results : The main part of this review focuses on and highlights the above-mentioned synthesis procedures and findings to tackle the drawbacks of the syntheses and side effects on the environment .
-
Synthesis of Antiproliferative Compounds
- Field : Medicinal Chemistry
- Application : The compound is used in the synthesis of antiproliferative compounds .
- Method : Among the tested compounds, 6-chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide (47) and 6-chloro-4-oxo-N′-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide (48) demonstrated potent antiproliferative activity against cancer cells .
- Results : The compounds demonstrated potent antiproliferative activity against cancer cells, with IC 50 values of 1.92 and 5.18 μM, respectively, compared with doxorubicin as standard .
- Synthesis of Bioactive Chalcone Derivatives
- Field : Medicinal Chemistry
- Application : The compound is used in the synthesis of bioactive chalcone derivatives . Chalcones are aromatic ketones that form the central core for a variety of important biological compounds .
- Method : The synthesis involves the reaction of 4-chloro-N,N-dimethylquinolin-7-amine with appropriate aldehydes in the presence of a base .
- Results : The synthesized chalcone derivatives have shown promising pharmacological activities .
Safety And Hazards
The safety and hazards associated with 4-chloro-N,N-dimethylquinolin-7-amine are not fully documented. It’s always recommended to handle chemical compounds with appropriate safety measures4.
Orientations Futures
The future directions for 4-chloro-N,N-dimethylquinolin-7-amine would depend on its potential applications. Quinoline derivatives have been studied for their potential in various fields, including medicinal chemistry3.
Please note that this information is based on the available data and may not be exhaustive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
Propriétés
IUPAC Name |
4-chloro-N,N-dimethylquinolin-7-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c1-14(2)8-3-4-9-10(12)5-6-13-11(9)7-8/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSILXKGPRQLNLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=NC=CC(=C2C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00318798 |
Source


|
| Record name | 4-chloro-N,N-dimethylquinolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00318798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N,N-dimethylquinolin-7-amine | |
CAS RN |
178984-46-8 |
Source


|
| Record name | 4-chloro-N,N-dimethylquinolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00318798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

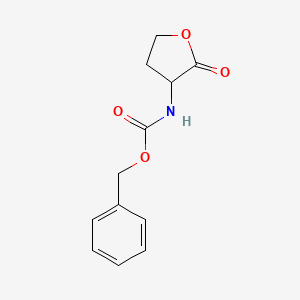
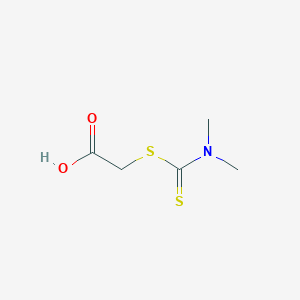
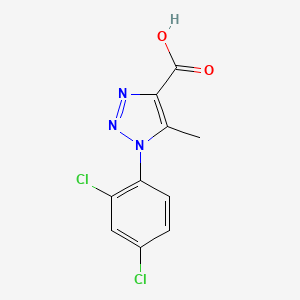
![methyl 7-cyano-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate](/img/structure/B1347134.png)
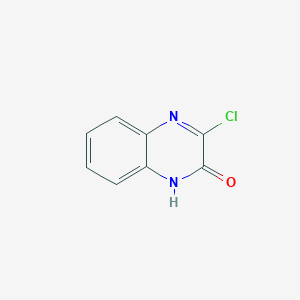
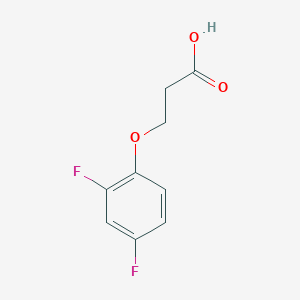
![[(4-Chloro-1-naphthyl)oxy]acetic acid](/img/structure/B1347138.png)
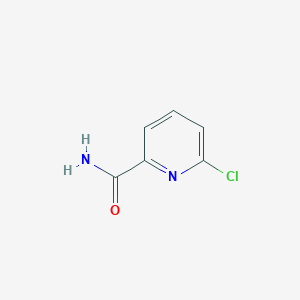
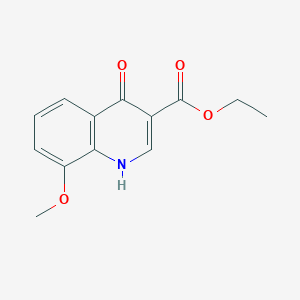
![[6-Methyl-5-(4-nitrobenzoyl)oxy-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl] 4-nitrobenzoate](/img/structure/B1347144.png)
